Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate
CAS No.:
Cat. No.: VC18296947
Molecular Formula: C27H29N5O4
Molecular Weight: 487.5 g/mol
* For research use only. Not for human or veterinary use.
![Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate -](/images/structure/VC18296947.png)
Specification
Molecular Formula | C27H29N5O4 |
---|---|
Molecular Weight | 487.5 g/mol |
IUPAC Name | phenyl N-[(3R)-1-[3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl]pyrrolidin-3-yl]carbamate |
Standard InChI | InChI=1S/C27H29N5O4/c1-17-14-22(31-13-12-20(16-31)29-27(33)36-21-8-6-5-7-9-21)26-28-18(2)25(32(26)30-17)19-10-11-23(34-3)24(15-19)35-4/h5-11,14-15,20H,12-13,16H2,1-4H3,(H,29,33)/t20-/m1/s1 |
Standard InChI Key | FRUASAKWCGALLP-HXUWFJFHSA-N |
Isomeric SMILES | CC1=NN2C(=C(N=C2C(=C1)N3CC[C@H](C3)NC(=O)OC4=CC=CC=C4)C)C5=CC(=C(C=C5)OC)OC |
Canonical SMILES | CC1=NN2C(=C(N=C2C(=C1)N3CCC(C3)NC(=O)OC4=CC=CC=C4)C)C5=CC(=C(C=C5)OC)OC |
Introduction
Chemical and Structural Properties of PDDC
Molecular Characterization
PDDC is a synthetic small molecule with the chemical formula and a molecular weight of 487.55 g/mol . Its structure features a dimethylimidazo[1,2-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group and a pyrrolidin-3-ylcarbamate moiety (Fig. 1). The (R)-enantiomer configuration is critical for nSMase2 inhibition, as stereochemical optimization during lead development enhanced both potency and selectivity .
Table 1: Key Chemical Properties of PDDC
Property | Value |
---|---|
CAS Registry Number | 2232878-43-0 |
Molecular Formula | |
Solubility | 1 mg/mL in 5% DMSO/5% Tween-80/90% saline |
Storage Conditions | -20°C (powder), -80°C (in solvent) |
Synthesis and Optimization
Pharmacological Profile
Mechanism of Action
PDDC non-competitively inhibits nSMase2, an enzyme critical for ceramide generation and subsequent EV biogenesis. By binding to an allosteric site, PDDC reduces the of sphingomyelin hydrolysis without affecting substrate affinity (), as demonstrated in kinetic studies using recombinant human nSMase2 . This mechanism disrupts ceramide-mediated budding of multivesicular bodies, thereby attenuating EV release from astrocytes and other neural cells .
Selectivity and Off-Target Effects
PDDC exhibits >100-fold selectivity over related enzymes, including acid sphingomyelinase (aSMAse) and matrix metalloproteinases . Screening against a panel of 468 kinases and GPCRs revealed no significant off-target activity at concentrations up to 10 μM, underscoring its suitability for in vivo applications .
Pharmacokinetics and Brain Penetration
Table 2: Pharmacokinetic Parameters of PDDC in Mice
Parameter | Value |
---|---|
Oral Bioavailability (%F) | 88 |
Plasma Half-Life () | 3.2 hours |
Brain-to-Plasma AUC Ratio | 0.60 |
Protein Binding (Brain) | 98.5% |
PDDC’s logP of 3.2 and moderate polar surface area (85 Ų) facilitate diffusion across the blood-brain barrier, achieving therapeutic concentrations in the central nervous system within 30 minutes of oral administration . Rapid equilibration between plasma and brain compartments (AUC/AUC = 0.60) ensures sustained target engagement .
Preclinical Efficacy in Neurological Models
Inhibition of Astrocyte-Derived Extracellular Vesicles (ADEVs)
In primary murine astrocyte cultures, PDDC dose-dependently reduced EV release with a pEC of 5.5 (3.2 μM) . This effect correlated with decreased levels of pro-inflammatory miRNAs (e.g., miR-155 and miR-146a) in ADEVs, implicating PDDC in the modulation of neuroimmune signaling .
In Vivo Neuroprotection
In a lipopolysaccharide-induced neuroinflammation model, systemic PDDC administration (30 mg/kg, oral) attenuated microglial activation by 72% and reduced plasma TNF-α levels by 64% compared to vehicle controls . Crucially, an inactive structural analog failed to reproduce these effects, confirming nSMase2-dependent activity .
Cell-Type-Specific Responses
While PDDC robustly inhibits EV secretion in astrocytes and HCT116 colon cancer cells, it shows limited efficacy in HeLa cells, suggesting tissue-specific differences in nSMase2 signaling or compensatory pathways . This heterogeneity underscores the need for biomarker-driven patient selection in clinical trials.
Clinical Translation and Future Directions
Ongoing Preclinical Studies
PDDC is currently being evaluated in rodent models of Alzheimer’s disease and multiple sclerosis. Preliminary data indicate a 40–50% reduction in amyloid-β-containing EVs in cerebrospinal fluid following 4 weeks of treatment .
Challenges and Considerations
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